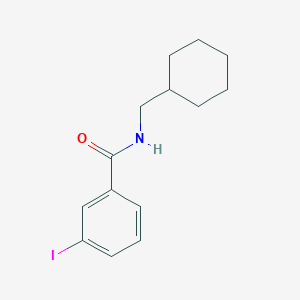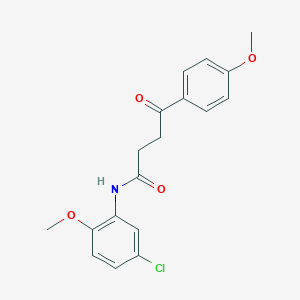
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, also known as C16, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and oxidative stress. By inhibiting these enzymes, N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide can reduce inflammation and oxidative damage in the body.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting cell survival. Additionally, N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to have neuroprotective effects, making it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is its ability to inhibit COX-2 and LOX, which are involved in a number of disease processes. Additionally, N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, including exploring its potential as a treatment for neurodegenerative diseases, investigating its effects on the immune system, and developing more effective methods for administering the compound. Additionally, further research is needed to fully understand the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide and its potential side effects.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide can be synthesized using a multistep process that involves the condensation of 5-chloro-2-methoxybenzaldehyde and 4-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The final product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has shown potential in a variety of scientific research applications, including cancer treatment, neurodegenerative disease, and inflammation. Studies have shown that N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has anti-inflammatory and antioxidant properties, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-14-6-3-12(4-7-14)16(21)8-10-18(22)20-15-11-13(19)5-9-17(15)24-2/h3-7,9,11H,8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRBZPZWRSVOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)
![N-(3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B7479044.png)
![N-(benzylcarbamoyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7479052.png)
![1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B7479065.png)
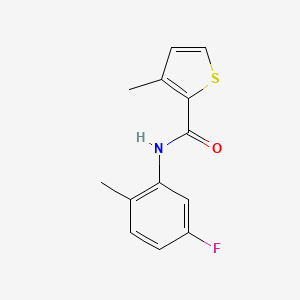
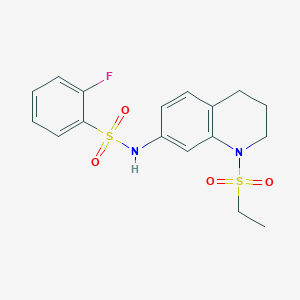
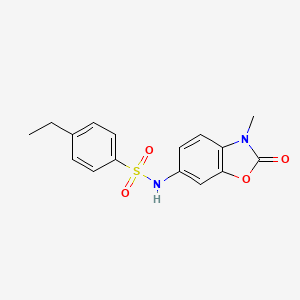
![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)

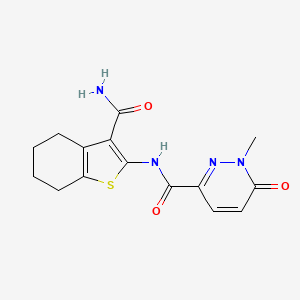

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
